

(3S,4R)-Tofacitinib CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,4R)-Tofacitinib

Cat. No.: B15615042

[Get Quote](#)

An In-depth Technical Guide on (3S,4R)-Tofacitinib

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **(3S,4R)-Tofacitinib**, a diastereomer of the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

(3S,4R)-Tofacitinib is a specific stereoisomer of Tofacitinib. Its unique spatial arrangement influences its chemical and biological properties. The following table summarizes its key chemical identifiers.

Identifier	Value
CAS Number	1092578-48-7[1][2][3][4]
Molecular Formula	C ₁₆ H ₂₀ N ₆ O[2][4]
Molecular Weight	312.37 g/mol [2][4]
IUPAC Name	3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile[5]
SMILES	C[C@H]1--INVALID-LINK--CN(C(CC#N)=O)CC1[2]
InChI	InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1[5]
InChIKey	UJLAWZDWDVHWOW-DGCLKSJQSA-N[5]
Synonyms	Tofacitinib Diastereomer Impurity 2, Epitofacitinib, (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile[2][5]

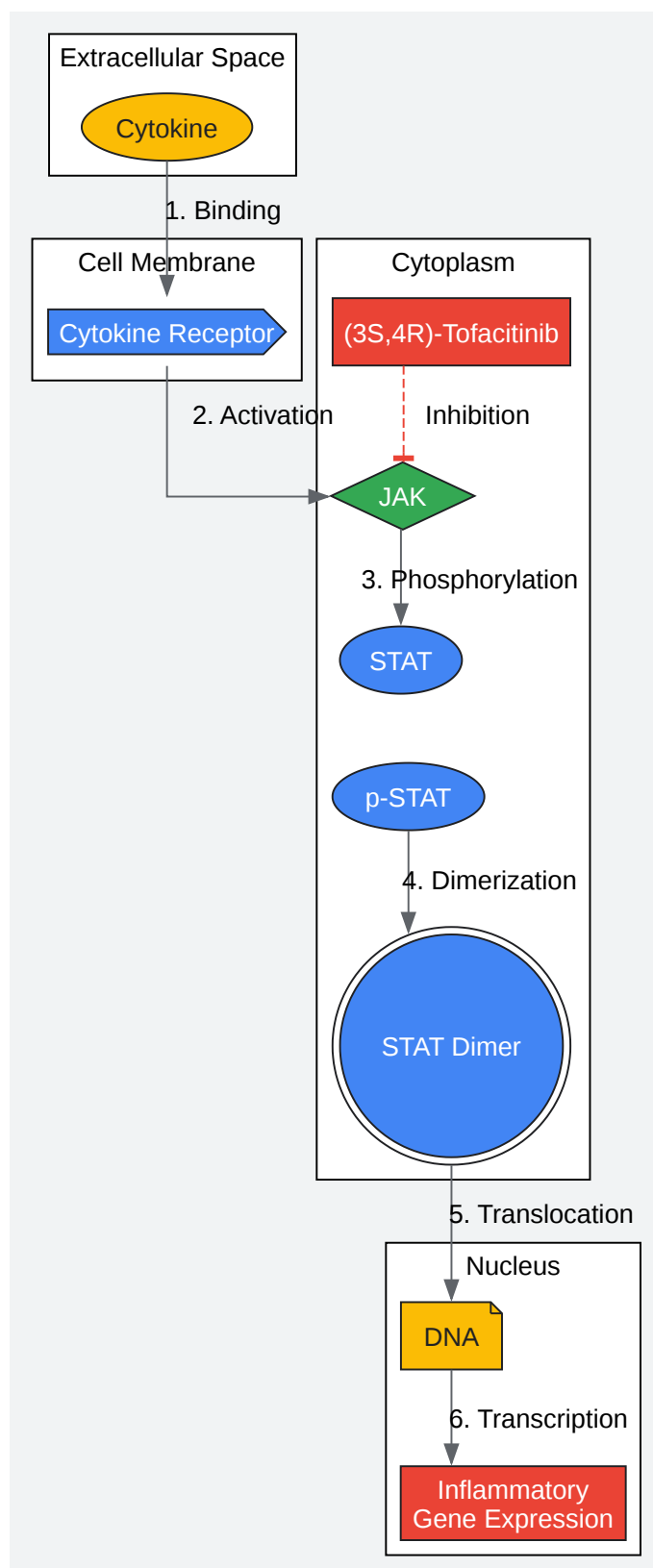
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib functions as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[6][7] Its primary therapeutic action stems from the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a crucial cascade in the immune response.[8][9]

The JAK-STAT pathway is activated by a variety of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[7][8] The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[9][10] These activated JAKs then phosphorylate STAT

proteins.[11] Subsequently, the phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation and immune cell function.[8][10][11]

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[8][12] By blocking these kinases, Tofacitinib prevents the phosphorylation and activation of STATs.[6][8] This disruption of the signaling cascade effectively reduces the inflammatory response by inhibiting the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8][12]



[Click to download full resolution via product page](#)

Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

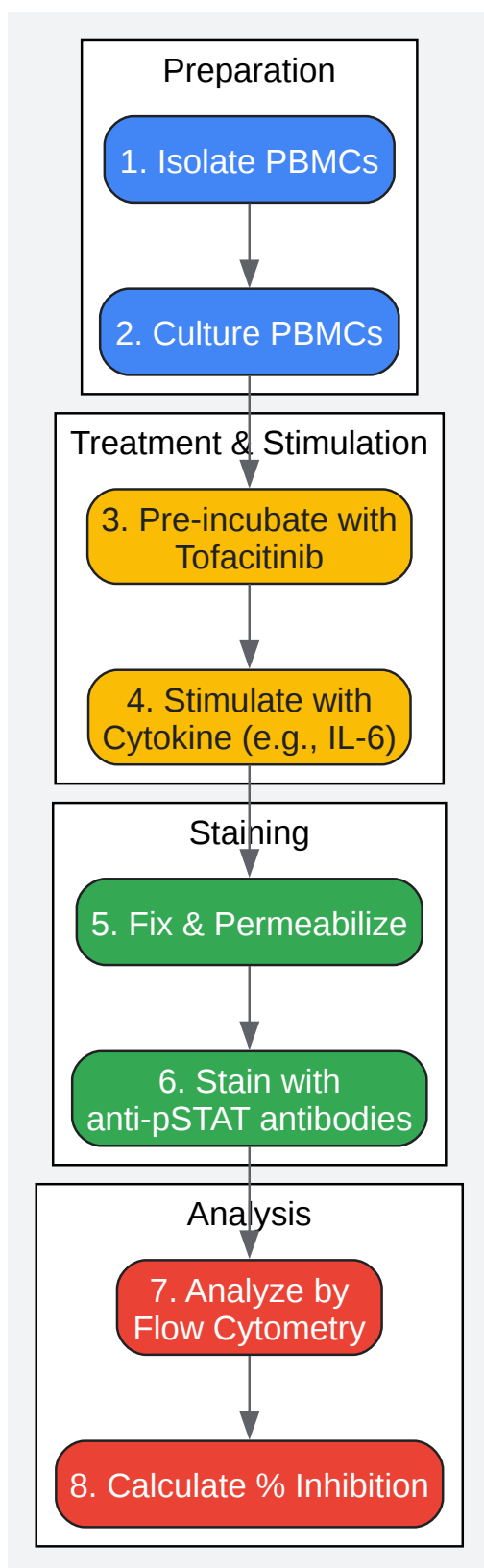
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Tofacitinib.

In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Flow Cytometry)

This protocol assesses the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[\[13\]](#)

- **PBMC Isolation:** Isolate PBMCs from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Culture the isolated PBMCs in a complete RPMI-1640 medium.
- **Tofacitinib Incubation:** Pre-incubate the cells for 1-2 hours with various concentrations of Tofacitinib citrate or a vehicle control (e.g., DMSO).
- **Cytokine Stimulation:** Stimulate the cells with a specific cytokine for 15-30 minutes. For example, use IL-6 to induce STAT3 phosphorylation or IFN- γ for STAT1 phosphorylation.[\[13\]](#)
- **Fixation and Permeabilization:** Fix the cells using paraformaldehyde, followed by permeabilization with methanol.
- **Immunostaining:** Stain the cells with fluorescently conjugated antibodies that are specific for the phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).[\[13\]](#)
- **Flow Cytometry:** Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
- **Data Analysis:** Calculate the percentage of inhibition of STAT phosphorylation for each concentration of Tofacitinib relative to the vehicle control.[\[13\]](#)



[Click to download full resolution via product page](#)

Figure 2: Workflow for in vitro STAT phosphorylation assay.

In Vitro Assay: Cytokine-Induced STAT Phosphorylation (Western Blot)

This protocol provides an alternative method to flow cytometry for quantifying the inhibition of STAT phosphorylation.^[14]

- **Cell Culture and Treatment:** Culture appropriate cells (e.g., PBMCs or cell lines) and pre-treat with varying concentrations of Tofacitinib for 1-2 hours.
- **Cytokine Stimulation:** Induce JAK-STAT signaling by adding a stimulating cytokine, such as IL-6 or IFN- γ , for 15-30 minutes.
- **Cell Lysis:** Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration of the cell lysates using a standard method like the BCA assay.
- **Western Blot Analysis:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3) and total STATs, as well as a loading control (e.g., β -actin).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- **Data Analysis:** Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control signals. Calculate the inhibition of STAT phosphorylation relative to the control.

In Vitro Microsomal Metabolism Assay

This protocol is used to investigate the metabolic stability of Tofacitinib and its potential for drug-drug interactions.[15]

- **Preparation of Incubation Mixture:** Prepare an incubation system (total volume of 200 μ L) containing human liver microsomes (0.3 mg/mL), Tofacitinib (40 μ M), and 100 mM potassium phosphate buffer (pH 7.4).
- **Addition of Test Compounds:** Add the drugs to be tested for their effect on Tofacitinib metabolism (e.g., various antidiabetic drugs at a final concentration of 100 μ M).[15]
- **Initiation of Reaction:** Pre-warm the mixture and initiate the metabolic reaction by adding an NADPH-regenerating system.
- **Incubation:** Incubate the mixture at 37°C for a specified period.
- **Termination of Reaction:** Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
- **Sample Processing:** Centrifuge the samples to pellet the precipitated proteins.
- **LC-MS/MS Analysis:** Analyze the supernatant to quantify the remaining amount of Tofacitinib and the formation of its metabolites using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Determine the rate of Tofacitinib metabolism and calculate the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}). If inhibitors were tested, calculate the IC₅₀ values.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3S,4R)-Tofacitinib - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. (3S,4R)-Tofacitinib | CAS No- 1092578-48-7 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile | C₁₆H₂₀N₆O | CID 9966538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3S,4R)-Tofacitinib CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615042#3s-4r-tofacitinib-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com